Glucokinase Activation Potency vs. Closest Patent Analogs
The target compound is patented as a glucokinase activator. While a direct, single-assay EC50 value for this specific compound against the isolated target is not disclosed in the primary patent, its design is based on a scaffold where a very close structural analog, 1-benzyl-N-(5-chloro-1,3-thiazol-2-yl)-4-(2-methylpropyl)pyrrole-2-carboxamide, was explicitly claimed [1]. A structurally related compound from the same class, CHEMBL4572115, demonstrates potent activation with an EC50 of 660 nM in a cell-free assay, with the activity shifting to an EC50 of 1300 nM in the presence of 4% human serum albumin (HSA) [2]. This quantifies the significant impact of protein binding on the free fraction of pyrrole-2-carboxamides, a key differentiator for procurement when in vivo efficacy is a priority.
| Evidence Dimension | Glucokinase Activation (EC50) and Serum Shift |
|---|---|
| Target Compound Data | Not directly reported in isolation; belongs to the class of patented pyrrole-2-carboxamide GK activators. |
| Comparator Or Baseline | Class representative CHEMBL4572115: EC50 = 660 nM (cell-free); EC50 = 1300 nM (with 4% HSA). Patent example 1-benzyl-N-(5-chloro-1,3-thiazol-2-yl)-4-(2-methylpropyl)pyrrole-2-carboxamide: structure claimed but value not public. |
| Quantified Difference | A ~2-fold rightward shift in potency due to serum protein binding is observed for the class representative. |
| Conditions | In vitro enzymatic assay using recombinant human glucokinase at 5 mM glucose; secondary assay with 4% human serum albumin. |
Why This Matters
This provides a baseline expectation for potency and a critical performance caveat regarding protein binding that can be used to evaluate supplier quotes for in vitro vs. cellular assay suitability.
- [1] Bhuniya, D., et al. (2008). Pyrrole-2-carboxamide derivatives as glucokinase activators, their process and pharmaceutical application. WO2008149382A1. View Source
- [2] BindingDB. (2025). BDBM50533167 (CHEMBL4572115) Enzyme Inhibition Data. University of Maryland Biotechnology Institute. View Source
